Ethyl 2-bromothiophene-3-carboxylate
Overview
Description
Ethyl 2-bromothiophene-3-carboxylate is an organic compound with the molecular formula C₇H₇BrO₂S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is notable for its applications in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl thiophene-3-carboxylate. This reaction typically uses bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the thiophene ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or heteroaromatic compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Biaryl or heteroaryl compounds.
Reduction Products: Ethyl 2-bromothiophene-3-methanol.
Scientific Research Applications
Ethyl 2-bromothiophene-3-carboxylate is utilized in several scientific research areas:
Organic Synthesis: It serves as a building block for synthesizing more complex thiophene derivatives and heterocyclic compounds.
Material Science: Used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Investigated for its potential in creating biologically active molecules with anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromothiophene-3-carboxylate in chemical reactions involves the activation of the bromine atom, making it a good leaving group for substitution and coupling reactions. The ester group can also participate in various transformations, contributing to the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
Ethyl thiophene-3-carboxylate: Lacks the bromine substituent, making it less reactive in substitution and coupling reactions.
Methyl 2-bromothiophene-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its reactivity and solubility.
2-Bromo-3-thiophenecarboxylic acid: The carboxylic acid group provides different reactivity compared to the ester group.
Uniqueness: this compound is unique due to its combination of a bromine substituent and an ester group, offering a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various functionalized thiophenes and other heterocyclic compounds.
Properties
IUPAC Name |
ethyl 2-bromothiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYDQPWWVZTVQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464418 | |
Record name | Ethyl 2-bromothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
632325-50-9 | |
Record name | Ethyl 2-bromothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.